3-(4-(4-(cyclohexylsulfonyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a piperazine ring, a pyrazole ring, and a tetrahydrothiophene ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the different rings in the molecule suggests that it would have a fairly rigid structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the different functional groups present in the molecule. For example, the piperazine ring is often involved in reactions with acids and bases, while the pyrazole ring can participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds with fused 2,5-dihydrothiophene S,S-dioxides serve as precursors to heterocyclic o-quinodimethanes, which are of interest due to their potential applications in organic synthesis and material science. The synthesis of pyrazole fused analogues demonstrates the utility of such compounds in creating complex molecular architectures, which could have implications for the development of new materials or pharmaceuticals (Lynne M. Chaloner et al., 1992).
Crystal and Molecular Structure Studies
The detailed characterization of compounds through crystal and molecular structure studies is crucial for understanding their chemical behavior and potential applications. For instance, studies on compounds like [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol have provided insights into their structural properties, including conformation and intermolecular interactions, which are fundamental for designing drugs or materials with specific characteristics (S. Naveen et al., 2015).
Organic Synthesis Methodologies
The development of novel synthetic methodologies is a key area of research, enabling the efficient construction of complex molecules. The solvent-free one-pot synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes at ambient temperature, facilitated by compounds like anhydrous piperazine, underscores the importance of such research in making organic synthesis more accessible and environmentally friendly (M. Amirnejad et al., 2013).
Drug Discovery and Development
Compounds with complex structures, including those with piperazine and pyrazole moieties, are often explored for their pharmacological properties. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have contributed to understanding the molecular interaction with cannabinoid receptors, highlighting the role of structural studies in drug discovery (J. Shim et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(4-cyclohexylsulfonylpiperazin-1-yl)-3,5-dimethylpyrazol-1-yl]thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O4S2/c1-15-19(16(2)23(20-15)17-8-13-28(24,25)14-17)21-9-11-22(12-10-21)29(26,27)18-6-4-3-5-7-18/h17-18H,3-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCHWTYIBKOVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)S(=O)(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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